Pyrimethanil-13C,15N2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
4,6-dimethyl-N-phenyl(213C,1,3-15N2)pyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14,15)/i12+1,13+1,14+1 |
InChI Key |
ZLIBICFPKPWGIZ-WEQCDQLKSA-N |
Isomeric SMILES |
CC1=CC(=[15N][13C](=[15N]1)NC2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Manufacturing of Pyrimethanil-13C,15N2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and manufacturing of isotopically labeled Pyrimethanil-13C,15N2. This stable isotope-labeled internal standard is crucial for quantitative studies, such as metabolism, pharmacokinetics, and environmental fate, of the widely used anilinopyrimidine fungicide, Pyrimethanil. This document details the synthetic pathway, experimental protocols, and expected quantitative data.
Introduction
Pyrimethanil, N-(4,6-dimethylpyrimidin-2-yl)aniline, is a broad-spectrum fungicide. To accurately quantify Pyrimethanil in complex matrices and to study its metabolic fate, a stable isotope-labeled internal standard is indispensable. This compound, with labels in both the aniline and pyrimidine moieties, provides a robust standard for mass spectrometry-based analytical methods. This guide outlines a feasible synthetic route starting from commercially available labeled precursors.
Synthetic Pathway
The synthesis of this compound is analogous to the established methods for unlabeled Pyrimethanil. The core of the synthesis involves the condensation of a labeled phenylguanidine salt with a 1,3-dicarbonyl compound. The proposed pathway utilizes Aniline-¹³C₆ and Cyanamide-¹³C,¹⁵N₂ as the key labeled starting materials.
The overall synthetic workflow can be visualized as a two-step, one-pot reaction:
Caption: Synthetic workflow for Pyrimethanil-¹³C₇,¹⁵N₂.
The logical relationship for the synthesis is the sequential formation of the guanidine intermediate followed by cyclization to form the pyrimidine ring.
Caption: Logical flow of the Pyrimethanil-¹³C₇,¹⁵N₂ synthesis.
Experimental Protocols
The following is a detailed, hypothetical experimental protocol adapted from known procedures for the synthesis of unlabeled Pyrimethanil.
Materials and Reagents
-
Aniline-¹³C₆ (99 atom % ¹³C)
-
Cyanamide-¹³C,¹⁵N₂ (98 atom % ¹⁵N, 99 atom % ¹³C)
-
Hydrochloric acid (concentrated)
-
Ethanol (anhydrous)
-
Acetylacetone
-
Sodium hydroxide
-
Toluene
-
Hexane
Synthesis of Phenyl-¹³C₆-guanidine-¹³C,¹⁵N₂ hydrochloride
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add Aniline-¹³C₆ (1.0 eq).
-
Add anhydrous ethanol as a solvent.
-
Slowly add concentrated hydrochloric acid (1.1 eq) dropwise while stirring. An exotherm may be observed.
-
To this solution, add a solution of Cyanamide-¹³C,¹⁵N₂ (1.05 eq) in ethanol dropwise from the dropping funnel.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting solution containing Phenyl-¹³C₆-guanidine-¹³C,¹⁵N₂ hydrochloride is used directly in the next step without isolation.
Synthesis of Pyrimethanil-¹³C₇,¹⁵N₂
-
To the solution from the previous step, add acetylacetone (1.1 eq).
-
Adjust the pH of the reaction mixture to approximately 7-8 by the slow addition of an aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
Monitor the formation of the product by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
Purification
-
Collect the crude solid by filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude Pyrimethanil-¹³C₇,¹⁵N₂ from a suitable solvent system, such as toluene/hexane or ethanol/water, to yield the purified product.
-
Dry the final product in a vacuum oven.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of Pyrimethanil-¹³C₇,¹⁵N₂. The values are estimates based on reported yields for the synthesis of unlabeled Pyrimethanil.
Table 1: Molar Ratios of Reactants
| Reactant | Molar Equivalent |
| Aniline-¹³C₆ | 1.0 |
| Cyanamide-¹³C,¹⁵N₂ | 1.05 |
| Hydrochloric Acid | 1.1 |
| Acetylacetone | 1.1 |
Table 2: Estimated Reaction Parameters and Yields
| Parameter | Value |
| Phenylguanidine Formation | |
| Reaction Temperature | 78-80 °C |
| Reaction Time | 4-6 hours |
| Pyrimidine Ring Formation | |
| Reaction Temperature | 78-80 °C |
| Reaction Time | 6-8 hours |
| Overall Yield | |
| Estimated Crude Yield | 85-95% |
| Estimated Purified Yield | 75-85% |
Table 3: Product Specifications
| Property | Specification |
| Chemical Formula | ¹³C₇C₅H₁₃¹⁵N₂N |
| Molecular Weight | ~206.28 g/mol |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥ 98% |
| Isotopic Purity | ≥ 98 atom % for ¹³C and ¹⁵N |
Conclusion
This guide provides a detailed framework for the synthesis and manufacturing of Pyrimethanil-¹³C,¹⁵N₂. By utilizing commercially available labeled starting materials and adapting established synthetic procedures, researchers can reliably produce this essential internal standard for advanced analytical applications in drug development, environmental science, and food safety. The provided protocols and data serve as a valuable resource for the successful synthesis and characterization of this labeled compound.
Technical Guide: Commercially Available Pyrimethanil-¹³C,¹⁵N₂ Standards for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available Pyrimethanil-¹³C,¹⁵N₂ standards, their application in analytical methodologies, and quality control considerations. This stable isotope-labeled internal standard is a critical tool for accurate quantification of the fungicide pyrimethanil in various matrices.
Introduction to Pyrimethanil and its Labeled Standard
Pyrimethanil is a broad-spectrum anilinopyrimidine fungicide used to control gray mould (Botrytis cinerea) on a variety of crops. Its mode of action involves the inhibition of methionine biosynthesis in fungi. Accurate monitoring of pyrimethanil residues in environmental and food samples is crucial for regulatory compliance and food safety.
The use of a stable isotope-labeled internal standard, such as Pyrimethanil-¹³C,¹⁵N₂, is the gold standard for quantitative analysis by mass spectrometry. This internal standard has a chemical structure and physical properties nearly identical to the unlabeled analyte, but with a different mass. This allows for correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
Commercial Availability and Specifications
Pyrimethanil-¹³C,¹⁵N₂ is available from several chemical suppliers that specialize in analytical standards and isotopically labeled compounds. The following tables summarize the key specifications of commercially available standards. While a complete Certificate of Analysis (CoA) should always be consulted for lot-specific data, the information below represents typical values.
Table 1: General Specifications of Pyrimethanil-¹³C,¹⁵N₂
| Parameter | Specification |
| Chemical Name | 4,6-Dimethyl-N-phenyl-2-pyrimidinamine-¹³C,¹⁵N₂ |
| Molecular Formula | C₁₁¹³CH₁₃¹⁵N₂N |
| Molecular Weight | ~202.23 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as acetonitrile, methanol, and acetone. |
Table 2: Typical Purity and Isotopic Enrichment
| Parameter | Typical Value | Notes |
| Chemical Purity | ≥98% | Determined by techniques such as HPLC or qNMR. |
| Isotopic Purity | ≥99 atom % ¹³C; ≥98 atom % ¹⁵N | Isotopic enrichment is a critical parameter for avoiding cross-talk with the unlabeled analyte. |
| Storage Conditions | Store at -20°C for long-term stability. | Refer to the supplier's recommendation for optimal storage. |
Experimental Protocols
The use of Pyrimethanil-¹³C,¹⁵N₂ as an internal standard is prevalent in analytical methods employing isotope dilution mass spectrometry. Below is a detailed experimental protocol adapted from established methods for the analysis of pyrimethanil in soil and water samples.
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental to achieving reliable quantitative results.
Table 3: Preparation of Pyrimethanil-¹³C,¹⁵N₂ Standard Solutions
| Solution Type | Preparation Procedure | Concentration |
| Primary Stock Solution | Accurately weigh a known amount of Pyrimethanil-¹³C,¹⁵N₂ and dissolve in a precise volume of acetonitrile. | ~100 µg/mL |
| Secondary Standard Solution | Dilute the primary stock solution with acetonitrile to an intermediate concentration. | 5.0 µg/mL |
| Spiking Solution | Further dilute the secondary standard solution to the desired concentration for spiking into samples. | 0.1 µg/mL |
| Calibration Standards | Prepare a series of calibration standards by mixing known amounts of a certified pyrimethanil standard with a constant amount of the Pyrimethanil-¹³C,¹⁵N₂ internal standard solution. | Analyte: 0.5 - 50 ng/mLIS: Constant concentration |
Sample Preparation and Extraction (Soil)
The following workflow outlines a typical solid-phase extraction (SPE) procedure for soil samples.
Caption: Workflow for the extraction of pyrimethanil from soil samples.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of pyrimethanil.
Table 4: Typical LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of pyrimethanil from matrix interferences |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Pyrimethanil: m/z 200 → 106Pyrimethanil-¹³C,¹⁵N₂: m/z 203 → 107 |
Quality Control: Verification of Isotopic Purity
Ensuring the isotopic purity of the labeled standard is critical for accurate quantification. High-resolution mass spectrometry (HRMS) is a powerful tool for this verification.
Caption: Workflow for the verification of isotopic purity using HRMS.
The analysis of the mass spectral data allows for the determination of the relative abundance of the desired isotopologue (containing both ¹³C and ¹⁵N) compared to any residual unlabeled or partially labeled species.
Conceptual Synthesis Pathway
The synthesis of Pyrimethanil-¹³C,¹⁵N₂ involves the incorporation of the stable isotopes at specific positions in the molecule. While the exact proprietary synthesis methods are not publicly disclosed, a conceptual pathway can be illustrated.
Caption: Conceptual synthesis pathway for Pyrimethanil-¹³C,¹⁵N₂.
Conclusion
Commercially available Pyrimethanil-¹³C,¹⁵N₂ standards are indispensable tools for researchers and analytical scientists requiring accurate and reliable quantification of pyrimethanil residues. The use of this internal standard in conjunction with isotope dilution mass spectrometry provides a robust methodology for overcoming matrix effects and ensuring data of the highest quality. It is imperative to obtain and review the Certificate of Analysis for each lot of the standard to ensure it meets the specific requirements of the analytical method.
The Role of Pyrimethanil-¹³C,¹⁵N₂ in Unraveling Metabolic Fates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of isotopically labeled Pyrimethanil (Pyrimethanil-¹³C,¹⁵N₂) in metabolic fate studies. Understanding the absorption, distribution, metabolism, and excretion (ADME) of agrochemicals is crucial for assessing their safety and environmental impact. The use of stable isotope-labeled compounds like Pyrimethanil-¹³C,¹⁵N₂ offers a powerful tool for precise and accurate quantification and structural elucidation of metabolites.
Introduction to Pyrimethanil and the Importance of Isotopic Labeling
Pyrimethanil is an anilinopyrimidine fungicide widely used to control a variety of fungal pathogens on fruits, vegetables, and ornamentals. Its mode of action involves the inhibition of the secretion of hydrolytic enzymes by fungi, which are necessary for the infection process. To ensure human and environmental safety, regulatory agencies require comprehensive studies on its metabolic fate.
Isotopically labeled compounds, such as those containing ¹³C and ¹⁵N, are indispensable in these studies. They allow researchers to trace the parent compound and its metabolites through complex biological systems with high sensitivity and specificity, distinguishing them from endogenous molecules. This is particularly crucial for understanding metabolic pathways, calculating mass balance, and identifying novel metabolites.
Absorption, Distribution, Metabolism, and Excretion (ADME) of Pyrimethanil
Studies in mammals, primarily rats, have demonstrated that Pyrimethanil is rapidly and extensively absorbed following oral administration.
Absorption and Distribution
Upon oral ingestion, Pyrimethanil is well absorbed from the gastrointestinal tract. Peak plasma concentrations of radioactivity are typically reached within the first hour after dosing at lower doses. At higher doses, a second peak may be observed around 5 hours post-dosing. The compound is widely distributed in tissues, with detectable levels found in the adrenals, blood, kidney, liver, spleen, and thyroid shortly after dosing. The highest concentrations are generally observed in the liver. There is no evidence of significant bioaccumulation.
Metabolism
Pyrimethanil undergoes extensive metabolism in mammals. The parent compound is rarely detected in urine. The primary metabolic pathways involve:
-
Aromatic Hydroxylation: The most significant metabolic transformation is the oxidation of the aniline ring to form phenolic derivatives, such as 2-(4-hydroxyanilino)-4,6-dimethylpyrimidine. Hydroxylation can also occur on the pyrimidine ring.
-
Oxidation of the Methyl Group: A minor pathway involves the oxidation of one of the methyl groups on the pyrimidine ring to produce a primary alcohol (2-anilino-4-hydroxymethyl-6-methylpyrimidine).
-
Conjugation: The hydroxylated metabolites are subsequently conjugated with glucuronic acid and sulfate to facilitate their excretion.
The metabolic profile is generally consistent across different sexes and is not significantly altered by pre-treatment with the unlabeled compound.
Excretion
Excretion of Pyrimethanil and its metabolites is rapid, with the majority of the administered dose eliminated within 24 hours. The primary route of excretion is via the urine, accounting for approximately 77-81% of the dose. A smaller portion is eliminated in the feces (15-23%).
Quantitative Data on Pyrimethanil's Metabolic Fate
The following tables summarize key quantitative data from metabolic fate studies of Pyrimethanil.
Table 1: Excretion of Pyrimethanil in Rats (as % of Administered Dose)
| Timeframe | Route of Excretion | Low Dose (11.8 mg/kg bw) | High Dose (800 mg/kg bw) | Reference |
| 24 hours | Urine | ~77% | ~63-67% | |
| 24 hours | Feces | ~20% | ~15-23% | |
| 96 hours | Urine | ~79-81% | - | |
| 96 hours | Feces | ~15-23% | - |
Table 2: Elimination Half-Life of Pyrimethanil in Rats
| Dose | Elimination Half-Life | Reference |
| Low Dose (11.8 mg/kg bw) | ~4.8 hours | |
| High Dose (800 mg/kg bw) | ~11.8 hours |
Table 3: Major Metabolites of Pyrimethanil Identified in Rats
| Metabolite | Location Found | Reference |
| 2-(4-hydroxyanilino)-4,6-dimethylpyrimidine | Urine, Feces | |
| 2-(4-hydroxyanilino)-4,6-dimethylpyrimidine sulfate conjugate | Urine, Feces | |
| 2-anilino-4,6-dimethylpyrimidin-5-ol | Urine, Feces | |
| 2-(4-hydroxyanilino)-4-hydroxymethyl-6-methylpyrimidine | Urine, Feces | |
| 2-anilino-4-hydroxymethyl-6-methylpyrimidine | Urine, Feces |
Experimental Protocols for Metabolic Fate Studies
The use of Pyrimethanil-¹³C,¹⁵N₂ is integral to the following experimental protocols.
Animal Metabolism Study Protocol
-
Test Substance: Pyrimethanil-¹³C,¹⁵N₂ is synthesized with the labels strategically placed to be stable throughout the expected metabolic transformations.
-
Animal Model: Typically, Sprague-Dawley rats are used. Animals are housed in metabolism cages that allow for the separate collection of urine, feces, and expired air.
-
Dosing: Animals are administered a single oral dose of Pyrimethanil-¹³C,¹⁵N₂. Both low and high dose groups are typically included to assess dose-dependent effects on metabolism and kinetics.
-
Sample Collection: Urine and feces are collected at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing. Blood samples are also collected at various time points to determine plasma kinetics. At the end of the study, tissues are collected for analysis of residual radioactivity.
-
Sample Analysis:
-
Quantification: Total radioactivity in urine, feces, and tissues is determined by liquid scintillation counting (LSC).
-
Metabolite Profiling: Samples are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to separate and quantify the parent compound and its metabolites.
-
Metabolite Identification: Fractions corresponding to radioactive peaks are collected and subjected to Mass Spectrometry (MS), often tandem MS (MS/MS), for structural elucidation. The known mass shift due to the ¹³C and ¹⁵N labels aids in confirming the identity of metabolites derived from the test substance.
-
Analytical Methods for Quantification
Various analytical methods have been developed for the determination of Pyrimethanil and its metabolites in different matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for the analysis of Pyrimethanil in various crops.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the analysis of Pyrimethanil and its metabolites in biological matrices like urine, blood, and tissues due to its high sensitivity and selectivity. The use of an isotopically labeled internal standard, such as Pyrimethanil-¹³C,¹⁵N₂, is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Visualizing Metabolic Pathways and Experimental Workflows
Metabolic Pathway of Pyrimethanil
Caption: Major metabolic pathways of Pyrimethanil in mammals.
Experimental Workflow for a Metabolic Fate Study
Caption: General workflow for a rodent metabolic fate study.
Conclusion
The use of Pyrimethanil-¹³C,¹⁵N₂ is a cornerstone of modern metabolic fate studies. It provides the necessary precision and accuracy to elucidate the complex biotransformation pathways of this important fungicide. The data generated from these studies are essential for robust risk assessments and for ensuring the safe use of Pyrimethanil in agriculture. The combination of isotopic labeling with advanced analytical techniques like LC-MS/MS provides a powerful platform for a comprehensive understanding of the ADME properties of agrochemicals.
An In-depth Technical Guide to the Safe Handling of Pyrimethanil-13C,15N2
Pyrimethanil-13C,15N2 is an isotopically labeled form of Pyrimethanil, a broad-spectrum anilinopyrimidine fungicide.[1][2] The stable isotopes of carbon-13 and nitrogen-15 are incorporated into the molecule primarily for use as tracers in quantitative studies during drug development and environmental fate analysis.[1][3] Pyrimethanil acts by inhibiting the biosynthesis of methionine and other amino acids in fungi, specifically targeting species like Botrytis cinerea.[1][2] This technical guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Toxicological and Physical Data
The following tables summarize the key quantitative data for Pyrimethanil.
Table 1: Acute Toxicity Data
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | >5000 mg/kg | [4] |
| LD50 | Rat | Dermal | >4000 mg/kg | [4] |
| LC50 (4-hour) | Rat | Inhalation | >1.26 mg/L | [4] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁¹³CH₁₃N¹⁵N₂ | [5] |
| Molecular Weight | 202.23 g/mol | [5] |
| Melting Point | 96.3 °C | |
| Relative Density | 1.15 g/mL at 20 °C | |
| Water Solubility | 0.12 g/L | |
| Vapor Pressure | 2.2 mPa at 25 °C | |
| Partition Coefficient (Kow logP) | 2.84 (pH 6.1; 25 °C) |
Health Hazard Information
Pyrimethanil is classified as not hazardous by the National Occupational Health and Safety Commission (NOHSC).[4] However, it may cause slight skin and eye irritation.[4] It is not considered a skin sensitizer.[4]
Potential Health Effects:
-
Inhalation: Harmful if inhaled, although it has low toxicity.[4]
-
Skin Contact: May cause skin irritation.[4]
-
Eye Contact: May cause eye irritation.[4]
-
Ingestion: Harmful if swallowed, with low toxicity.[4]
Chronic exposure studies in animals have shown that Pyrimethanil is not carcinogenic, mutagenic, or a reproductive toxicant.[4]
Experimental Protocols: Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure.
References
Methodological & Application
Application Note: Quantitative Analysis of Pyrimethanil in Complex Matrices using Pyrimethanil-¹³C,¹⁵N₂ as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in quantitative analysis of pesticides.
Introduction
Pyrimethanil is a broad-spectrum anilinopyrimidine fungicide used to control fungal diseases on a variety of fruits, vegetables, and ornamental plants.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for pyrimethanil in food products, necessitating sensitive and accurate analytical methods for its quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for pesticide residue analysis due to its high selectivity and sensitivity.[2][3]
However, complex sample matrices, such as those from fruits, vegetables, or environmental samples, can cause significant matrix effects, leading to ion suppression or enhancement during the electrospray ionization (ESI) process.[4] These effects can compromise the accuracy and precision of quantification. The use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for these matrix effects.[4][5] A SIL internal standard is chemically identical to the analyte but has a different mass, causing it to co-elute chromatographically and experience the same matrix effects and ionization efficiencies as the target analyte.[5]
This application note describes a robust and reliable LC-MS/MS method for the quantitative analysis of pyrimethanil, utilizing Pyrimethanil-¹³C,¹⁵N₂ as an internal standard to ensure high accuracy and precision. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.[6][7]
Experimental Protocols
Materials and Reagents
-
Standards: Pyrimethanil (analytical standard), Pyrimethanil-¹³C,¹⁵N₂ (internal standard, IS).
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade).
-
Reagents: Formic acid, Ammonium formate.
-
QuEChERS Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate, disodium hydrogen citrate, Primary Secondary Amine (PSA) sorbent.[8][9]
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pyrimethanil and Pyrimethanil-¹³C,¹⁵N₂ in acetonitrile to prepare individual stock solutions. Store at -20°C.[10]
-
Intermediate Standard Solution (1 µg/mL): Prepare a working solution of Pyrimethanil by diluting the primary stock solution with acetonitrile.[10]
-
Internal Standard Spiking Solution (0.1 µg/mL): Prepare a working solution of Pyrimethanil-¹³C,¹⁵N₂ by diluting its primary stock solution with acetonitrile.[11]
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the intermediate standard solution at various concentration levels (e.g., 0.5 - 50 µg/kg).[12] Add a constant amount of the internal standard spiking solution to each calibration standard.
Sample Preparation (QuEChERS Protocol)
The following is a generalized QuEChERS protocol for fruit and vegetable samples.
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the internal standard spiking solution (0.1 µg/mL) to the sample.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.[9]
-
Salting Out: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, 0.5 g disodium hydrogen citrate).[8] Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.[9]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 2 mL) to a d-SPE tube containing MgSO₄ and PSA sorbent.[9]
-
Final Centrifugation: Vortex for 1 minute and centrifuge for 5 minutes.
-
Analysis: Transfer the supernatant into an autosampler vial for LC-MS/MS analysis. The final extract may be diluted with a water/acetonitrile mixture prior to injection to ensure compatibility with the mobile phase.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of pyrimethanil, cyprodinil, mepanipyrim and its metabolite in fresh and home-processed fruit and vegetables by a QuEChERS method coupled with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. [Determination of 18 pesticide residues in red wine by ultra high performance liquid chromatography-high resolution mass spectrometry with isotope dilution technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Pyrimethanil-13C,15N2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimethanil is a broad-spectrum anilinopyrimidine fungicide used to control a variety of plant pathogens. Understanding its behavior within a biological system is crucial for assessing its potential risks and ensuring safety. Pharmacokinetic (PK) studies are essential in determining the absorption, distribution, metabolism, and excretion (ADME) of a compound. The use of isotopically labeled compounds, such as Pyrimethanil-13C,15N2, is a powerful technique in these studies. The stable, heavy isotopes (¹³C and ¹⁵N) do not alter the physicochemical properties or biological activity of the molecule but allow it to be distinguished from its unlabeled counterpart by mass spectrometry. This enables precise quantification and tracing of the administered compound and its metabolites in complex biological matrices, providing invaluable data for ADME profiling and toxicological assessments.
Application of this compound in Pharmacokinetic Studies
This compound serves as an ideal internal standard for quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Its identical chromatographic behavior and similar ionization efficiency to the unlabeled pyrimethanil ensure accurate and precise quantification by correcting for matrix effects and variations in sample processing. In vivo studies utilizing this compound can elucidate the complete metabolic fate of the parent compound, aiding in the identification and quantification of metabolites.
In Vivo Pharmacokinetic Profile of Pyrimethanil in a Rat Model
Studies in rats have demonstrated that pyrimethanil is rapidly and almost completely absorbed following oral administration.[1] The peak plasma concentration of total radioactivity is reached approximately one hour after dosing at a lower dose.[1] The compound is widely distributed throughout the tissues with no evidence of significant bioaccumulation.[1] Pyrimethanil is extensively metabolized, primarily through aromatic hydroxylation to form phenolic derivatives, which are then conjugated with glucuronic acid and sulfate.[1] A minor metabolic pathway involves the oxidation of a methyl group on the pyrimidine ring to form an alcohol.[1] The majority of the administered dose is excreted in the urine (approximately 77-81%), with the remainder being eliminated in the feces (15-23%).[1] The elimination half-life of total radioactivity is approximately 4.8 hours at a lower dose and 11.8 hours at a higher dose.[1]
Data Presentation
Table 1: Summary of In Vivo Pharmacokinetic Parameters of Pyrimethanil in Rats (Oral Administration)
| Parameter | Value | Dose Level | Source |
| Time to Peak Plasma Concentration (Tmax) | ~ 1 hour | Low Dose | [1] |
| Elimination Half-life (t½) | ~ 4.8 hours | Low Dose (11.8 mg/kg bw) | [1] |
| ~ 11.8 hours | High Dose (800 mg/kg bw) | [1] | |
| Route of Excretion (within 24h) | |||
| Urine | 79 - 81% | Low and High Dose | [1] |
| Feces | 15 - 23% | Low and High Dose | [1] |
| Total Excretion (within 24h) | >95% (Low Dose), 63-67% (High Dose) | [1] | |
| Absorption | ~80% | Low and High Dose | [1] |
Note: The data presented is for radiolabeled pyrimethanil and represents total radioactivity. Specific pharmacokinetic parameters for the parent compound, this compound, would be determined in a dedicated study.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats (Oral Administration)
1. Objective: To determine the pharmacokinetic profile of this compound in rats after a single oral dose.
2. Materials:
-
This compound (of known purity)
-
Vehicle for dosing (e.g., 0.5% carboxymethylcellulose in water)
-
Male Sprague-Dawley rats (8-10 weeks old, 200-250 g)
-
Oral gavage needles
-
Microcentrifuge tubes with anticoagulant (e.g., K2EDTA)
-
Metabolic cages for urine and feces collection
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
3. Animal Housing and Acclimatization:
-
House rats in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle).
-
Provide standard chow and water ad libitum.
-
Acclimatize animals for at least one week before the experiment.
4. Dosing:
-
Fast rats overnight (with access to water) before dosing.
-
Prepare a homogenous suspension of this compound in the vehicle at the desired concentration.
-
Administer a single oral dose via gavage. The dose volume should be appropriate for the rat's body weight (e.g., 5-10 mL/kg).
5. Sample Collection:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Place blood samples into tubes containing anticoagulant and mix gently.
-
House rats in metabolic cages to collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours).
6. Sample Processing:
-
Centrifuge blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate plasma.
-
Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
-
Record the volume of urine and the weight of feces collected, and store at -20°C or -80°C.
7. Bioanalysis (LC-MS/MS):
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound and its unlabeled counterpart (if co-administered) in rat plasma, urine, and feces.
-
Prepare calibration standards and quality control samples in the corresponding biological matrix.
-
Extract the analyte and internal standard from the biological samples (e.g., using protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples by LC-MS/MS.
8. Pharmacokinetic Analysis:
-
Calculate the plasma concentration of this compound at each time point.
-
Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution.
-
Quantify the amount of this compound and its metabolites excreted in urine and feces.
Protocol 2: Tissue Distribution Study of this compound in Rats
1. Objective: To determine the distribution of this compound in various tissues of rats after a single oral dose.
2. Materials:
-
Same as Protocol 1.
-
Surgical instruments for tissue dissection.
-
Homogenizer.
3. Procedure:
-
Follow the dosing procedure as described in Protocol 1.
-
At predetermined time points (e.g., 1, 4, 8, and 24 hours post-dose), euthanize a subset of rats (n=3-4 per time point) by an approved method.
-
Collect blood via cardiac puncture.
-
Perfuse the carcass with saline to remove residual blood from the tissues.
-
Dissect and collect key tissues (e.g., liver, kidneys, brain, fat, muscle, spleen, heart, lungs).
-
Rinse tissues with cold saline, blot dry, and weigh.
-
Homogenize tissue samples in an appropriate buffer.
-
Store tissue homogenates at -80°C until analysis.
4. Bioanalysis and Data Analysis:
-
Analyze the concentration of this compound in tissue homogenates using a validated LC-MS/MS method.
-
Express tissue concentrations as ng/g of tissue.
-
Calculate tissue-to-plasma concentration ratios to assess the extent of tissue distribution.
Mandatory Visualization
Caption: Experimental workflow for an in vivo pharmacokinetic study of this compound in rats.
References
Troubleshooting & Optimization
Technical Support Center: Pyrimethanil-13C,15N2 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for Pyrimethanil-13C,15N2. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal precursor and product ions for MRM analysis of Pyrimethanil and its isotopically labeled internal standard, this compound?
A1: The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of your assay. Based on available data and chemical structure, the following MRM transitions are recommended:
-
Pyrimethanil: The precursor ion is the protonated molecule [M+H]⁺. Common product ions result from the fragmentation of the pyrimidine ring and the bond connecting it to the phenyl group.
-
This compound: As an internal standard, it is designed to have a mass shift from the unlabeled analyte due to the incorporation of heavy isotopes. The fragmentation pattern is expected to be similar to the unlabeled compound, with a corresponding mass shift in the product ions containing the labels.
Quantitative Data Summary
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Pyrimethanil | 200.1 | 107.2 | 24 | Quantifier ion. |
| Pyrimethanil | 200.1 | 82.0 | 28 | Qualifier ion.[1] |
| This compound | 203.1 | 109.2 | ~24 | Predicted quantifier ion. |
| This compound | 203.1 | 83.0 | ~28 | Predicted qualifier ion. |
Note: Collision energies for this compound are predicted based on the unlabeled compound and may require optimization on your specific instrument.
Q2: How can I calculate the expected precursor ion m/z for this compound?
A2: To calculate the molecular weight and precursor ion of the labeled standard, consider the mass increase due to isotopic labeling.
-
Pyrimethanil (C₁₂H₁₃N₃): The monoisotopic mass is approximately 199.11 g/mol . The protonated precursor ion [M+H]⁺ is m/z 200.1.
-
This compound: This molecule contains one ¹³C atom (mass increase of ~1 Da compared to ¹²C) and two ¹⁵N atoms (mass increase of ~1 Da each compared to ¹⁴N).
-
Total mass increase = 1 (from ¹³C) + 2 * 1 (from ¹⁵N) = 3 Da.
-
Expected monoisotopic mass ≈ 199.11 + 3 = 202.11 g/mol .
-
Expected protonated precursor ion [M+H]⁺ ≈ m/z 203.1.
-
Q3: What is a suitable experimental protocol for the LC-MS/MS analysis of Pyrimethanil?
A3: A detailed protocol for the analysis of Pyrimethanil in a sample matrix like cucumber is provided below. This can be adapted for other matrices with appropriate validation.
Experimental Protocol: LC-MS/MS Analysis of Pyrimethanil
1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting pesticides from various matrices.
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of this compound internal standard solution.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to induce phase separation.
-
Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like PSA (primary secondary amine) and MgSO₄ for cleanup.
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant can be diluted and injected into the LC-MS/MS system.
2. Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column is typically suitable (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a short period, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
Note: These are starting parameters and should be optimized for your specific instrument and application to achieve the best performance.
Troubleshooting Guide
This section addresses common issues encountered during the mass spectrometry analysis of Pyrimethanil.
Problem 1: Poor Signal Intensity or No Peak Detected
| Possible Cause | Troubleshooting Step |
| Incorrect MRM Transitions | Verify the precursor and product ions for both Pyrimethanil and the internal standard. Ensure the mass spectrometer is set to monitor the correct m/z values. |
| Suboptimal Ionization | Optimize the ESI source parameters, including capillary voltage, source temperature, and gas flows. Ensure the mobile phase pH is suitable for positive ionization (acidic conditions are generally preferred). |
| Inefficient Fragmentation | Optimize the collision energy for each MRM transition. Perform a collision energy ramping experiment to find the optimal value that maximizes the product ion signal. |
| Sample Degradation | Ensure proper sample storage and handling. Pyrimethanil may be susceptible to degradation under certain conditions. |
| Instrument Contamination | Clean the ion source and mass spectrometer inlet. Run a system suitability test with a known standard to check for instrument performance. |
Problem 2: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the analyte.[2] Ensure effective sample cleanup using d-SPE with appropriate sorbents. Dilute the sample extract to reduce the concentration of matrix components. |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Co-eluting Interferences | Optimize the chromatographic separation to resolve Pyrimethanil from interfering compounds. A longer column or a different mobile phase gradient may be necessary. |
| Carryover | Implement a robust needle wash protocol in the autosampler, using a strong organic solvent. Inject a blank solvent after a high concentration sample to check for carryover. |
Problem 3: Inaccurate Quantification
| Possible Cause | Troubleshooting Step |
| Poor Internal Standard Performance | Ensure the internal standard is added at a consistent concentration to all samples and standards. Verify that the internal standard does not suffer from significant matrix effects or degradation. |
| Non-linear Calibration Curve | Check for detector saturation at high concentrations. Extend the calibration range or use a weighted regression model. Ensure the purity of the analytical standards. |
| Variability in Sample Preparation | Ensure consistent and reproducible sample extraction and cleanup. Use automated liquid handlers if available to minimize human error. |
Visualizing the Workflow and Logic
Experimental Workflow for Pyrimethanil Analysis
Caption: A typical experimental workflow for the analysis of Pyrimethanil using QuEChERS extraction followed by LC-MS/MS.
Troubleshooting Logic for Poor Signal Intensity
Caption: A logical workflow for troubleshooting poor signal intensity in Pyrimethanil mass spectrometry analysis.
Proposed Fragmentation Pathway of Pyrimethanil
Caption: A simplified representation of the proposed fragmentation pathway for protonated Pyrimethanil in MS/MS.
References
Improving signal-to-noise ratio for Pyrimethanil quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the quantification of Pyrimethanil and improving the signal-to-noise ratio in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during Pyrimethanil quantification, offering potential causes and solutions to enhance analytical performance.
| Observation | Possible Cause(s) | Suggested Solution(s) |
| Low Signal-to-Noise (S/N) Ratio | Inefficient ionization of Pyrimethanil. High background noise from the sample matrix or solvent system. Suboptimal mass spectrometry parameters. | Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature).[1][2] Improve sample cleanup to remove interfering matrix components.[3][4] Perform a systematic optimization of MS/MS parameters (e.g., collision energy).[5][6] Utilize signal averaging or digital smoothing techniques.[7] |
| Poor Peak Shape (Tailing or Fronting) | Active sites on the analytical column. Inappropriate mobile phase composition. Sample solvent mismatch with the mobile phase. | Use a column with end-capping or a different stationary phase. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. Adjust the mobile phase pH or organic modifier concentration.[8] |
| Inconsistent Retention Time | Fluctuations in mobile phase composition or flow rate. Temperature variations in the column oven. Column degradation. | Ensure proper mobile phase mixing and pump performance. Use a column thermostat for stable temperature control.[2] Replace the analytical column if it shows signs of deterioration. |
| Signal Suppression or Enhancement (Matrix Effects) | Co-eluting matrix components affecting the ionization of Pyrimethanil.[9][10] | Implement more rigorous sample cleanup procedures (e.g., solid-phase extraction (SPE) with different sorbents).[4][11] Use matrix-matched calibration standards for quantification.[12] Dilute the sample extract to reduce the concentration of interfering compounds. |
| Low Recovery | Inefficient extraction from the sample matrix. Loss of analyte during sample cleanup steps. Degradation of Pyrimethanil during sample processing. | Optimize the extraction solvent and technique (e.g., QuEChERS, Soxhlet).[13][14] Evaluate different SPE cartridges and elution solvents.[3][15] Ensure sample processing is performed under conditions that prevent analyte degradation (e.g., appropriate pH, protection from light if necessary). |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the most common sample preparation method for Pyrimethanil analysis?
A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of Pyrimethanil from various matrices, particularly fruits and vegetables.[13][16] This method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[4]
Q2: How can I minimize matrix effects during sample preparation?
A2: To minimize matrix effects, which can cause signal suppression or enhancement, several strategies can be employed during sample preparation:
-
Solid-Phase Extraction (SPE): Using SPE cartridges can effectively clean up the sample extract by removing interfering compounds. Different sorbents like C18, PSA (Primary Secondary Amine), and GCB (Graphitized Carbon Black) can be used depending on the matrix.[3][11][15]
-
Dispersive Solid-Phase Extraction (d-SPE): As part of the QuEChERS method, d-SPE with sorbents like PSA and C18 is effective. For highly pigmented samples, sorbents like GCB or Z-Sep+ can be used, though they may impact the recovery of planar pesticides.[4]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation process can compensate for matrix effects.[12]
Instrumentation and Analysis
Q3: What analytical technique is most suitable for Pyrimethanil quantification?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive technique for the quantification of Pyrimethanil.[8][16] Gas chromatography with mass spectrometry (GC-MS) can also be used.[17]
Q4: How can I optimize LC-MS/MS parameters to improve the signal-to-noise ratio for Pyrimethanil?
A4: Optimizing LC-MS/MS parameters is crucial for achieving a high signal-to-noise ratio. Key parameters to optimize include:
-
Ionization Source: Electrospray ionization (ESI) is commonly used. Optimizing the spray voltage, nebulizer gas flow, and source temperature can significantly enhance the signal.[1][2]
-
Mass Spectrometry Parameters: For tandem mass spectrometry, optimizing the collision energy for the specific precursor-to-product ion transitions of Pyrimethanil is essential for maximizing signal intensity.[5][6]
-
Chromatographic Conditions: The choice of analytical column and mobile phase composition will affect peak shape and separation from interferences. A gradient elution with a C18 column is often a good starting point.[8]
Data Interpretation
Q5: How is the limit of detection (LOD) and limit of quantification (LOQ) determined?
A5: The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N). The LOD is often defined as the concentration that produces a signal with an S/N ratio of 3, while the LOQ is the concentration that gives an S/N ratio of 10.[9]
Experimental Protocols
QuEChERS Sample Preparation for Fruit and Vegetable Matrices
This protocol is a general guideline based on commonly used QuEChERS methods.[16][18]
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a cleanup sorbent mixture (e.g., PSA and magnesium sulfate). For samples with high pigment content, consider using GCB or Z-Sep+.[4]
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract:
-
Collect the supernatant.
-
Filter through a 0.22 µm filter.
-
The extract is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical starting conditions for the LC-MS/MS analysis of Pyrimethanil.[8][16]
-
LC System:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[4]
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 200.1
-
Product Ions (m/z): Typically monitor two transitions for quantification and confirmation (e.g., 184.1, 106.1 - these should be optimized on your specific instrument).
-
Collision Energy: Optimize for each transition.
-
Quantitative Data Summary
| Matrix | Analytical Method | Sample Preparation | Recovery (%) | LOQ | Reference |
| Wine | HPLC-UV | Molecularly Imprinted SPE (MISPE) | 79 - 87 | 0.1 µg/mL | [11] |
| Water | HPLC-UV | SPE (C18 and Florisil) | Not specified | 0.05 µg/L | [15] |
| Soil | LC-MS/MS | Soxhlet Extraction | Within guidelines | 5 ng/g | [8] |
| Apple, Peach, Cabbage, Tomato | UPLC-MS/MS | QuEChERS | 81.5 - 107.3 | ≤ 1.5 µg/kg | [16] |
| Kale | LC-MS/MS | QuEChERS with Z-Sep+ cleanup | 70 - 120 | 0.0001–0.0040 mg/kg | [4] |
| Apples | UHPLC-MS/MS | QuEChERS | 89 - 105 | 0.01 mg/kg | [18] |
Visualizations
Caption: Workflow for Pyrimethanil quantification with troubleshooting feedback loops.
Caption: Key strategies for improving the signal-to-noise ratio in Pyrimethanil analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. htslabs.com [htslabs.com]
- 4. Evaluation of various clean-up sorbents in kale followed by LC-MS/MS analysis of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry parameters optimization for the 46 multiclass pesticides determination in strawberries with gas chromatography ion-trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. mag.go.cr [mag.go.cr]
- 11. Molecularly imprinted solid-phase extraction method for the high-performance liquid chromatographic analysis of fungicide pyrimethanil in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative MALDI-MS and Imaging of Fungicide Pyrimethanil in Strawberries with 2-Nitrophloroglucinol as an Effective Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. Simultaneous determination of pyrimethanil, cyprodinil, mepanipyrim and its metabolite in fresh and home-processed fruit and vegetables by a QuEChERS method coupled with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fao.org [fao.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Stability of Pyrimethanil-13C,15N2 in Stock Solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Pyrimethanil-13C,15N2 in stock solutions. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While specific stability data for this compound in various solvents is limited, common solvents for similar compounds include acetonitrile, methanol, and dimethyl sulfoxide (DMSO). For analytical purposes, such as creating calibration standards, acetonitrile is frequently used.[1] A stock solution of unlabeled Pyrimethanil in DMSO has been documented for biological assays.[2] The choice of solvent should be compatible with your experimental design and analytical instrumentation.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term stability, it is generally recommended to store pesticide stock solutions at or below -20°C in tightly sealed, amber glass vials to protect from light.[3][4] One supplier of unlabeled Pyrimethanil recommends storing a DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2] For many pesticides, storage at ≤ -20°C has been shown to maintain stability for several years.[3]
Q3: How long can I expect my this compound stock solution to be stable?
A3: The long-term stability of this compound stock solutions has not been extensively published. However, studies on other pesticide stock solutions have demonstrated stability for over a year with proper storage.[5] It is best practice to perform periodic checks of your stock solution's concentration, especially if it has been stored for an extended period. For critical quantitative applications, preparing fresh stock solutions is recommended.
Q4: What are the potential signs of degradation in my this compound stock solution?
A4: Visual signs of degradation can include color change or the formation of precipitates. However, degradation can occur without any visible changes. The most reliable way to detect degradation is through analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Quantitative Nuclear Magnetic Resonance (qNMR).[5][6] A decrease in the parent compound's peak area and the appearance of new peaks can indicate degradation.
Q5: Is this compound susceptible to degradation from light or pH changes?
A5: Unlabeled Pyrimethanil is known to be unstable in water under photolysis, especially at lower pH.[7] Therefore, it is crucial to protect stock solutions from light. Pyrimethanil is stable to hydrolysis in water at pH 5, 7, and 9.[7] While the isotopic labeling is unlikely to significantly alter these properties, it is prudent to assume similar sensitivities for this compound.
Troubleshooting Guide
If you suspect instability or degradation of your this compound stock solution, follow these troubleshooting steps:
Diagram: Troubleshooting Workflow for Stock Solution Instability
Caption: Troubleshooting workflow for suspected this compound stock solution instability.
Summary of Unlabeled Pyrimethanil Stability Data
The following table summarizes the known stability of unlabeled Pyrimethanil under various conditions. This information can serve as a general guideline for the isotopically labeled analog.
| Condition | Solvent/Matrix | Stability/Half-life | Reference |
| Hydrolysis | Water (pH 5, 7, 9) | Stable at 20°C | [7] |
| Aqueous Photolysis | Water (pH 4) | Half-life of 1 day | [7] |
| Aqueous Photolysis | Water (pH 7) | Half-life of 80 days | [7] |
| Aqueous Photolysis | Water with humic acids (pH 7) | Half-life of < 2 days | [7] |
| Aerobic Degradation | Soil | ~80% remaining after 130 days | [7] |
Experimental Protocols
Protocol: Validation of this compound Stock Solution Stability
This protocol outlines a general procedure for researchers to validate the stability of their own stock solutions.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a precise volume of the desired solvent (e.g., acetonitrile) in a Class A volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several amber glass vials with PTFE-lined screw caps.
2. Initial Analysis (Time Zero):
-
Immediately after preparation, take one aliquot for analysis.
-
Prepare a dilution series from this aliquot to create calibration standards.
-
Analyze the standards and a quality control (QC) sample at a known concentration using a validated LC-MS/MS method.
-
Record the peak area or concentration of the QC sample. This will serve as the baseline (T=0) measurement.
3. Storage:
-
Store the remaining aliquots under the desired conditions (e.g., -20°C or -80°C, protected from light).
4. Periodic Stability Testing:
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), remove one aliquot from storage.
-
Allow the aliquot to equilibrate to room temperature.
-
Prepare a QC sample from this aged stock solution at the same concentration as the T=0 sample.
-
Analyze the aged QC sample using the same LC-MS/MS method.
-
Compare the peak area or calculated concentration of the aged QC sample to the T=0 measurement.
5. Data Evaluation:
-
The stock solution is considered stable if the concentration of the aged QC sample is within a predefined acceptance range (e.g., ±10%) of the T=0 measurement.
-
If a significant decrease in concentration is observed, or if degradation products are detected, the stock solution should be considered unstable under those storage conditions.
Diagram: Experimental Workflow for Stability Validation
Caption: Workflow for validating the stability of this compound stock solutions.
References
Minimizing ion suppression in electrospray ionization for Pyrimethanil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Pyrimethanil by electrospray ionization (ESI) mass spectrometry.
Understanding Ion Suppression in Pyrimethanil Analysis
Ion suppression is a significant challenge in quantitative analysis using LC-MS/MS, particularly with electrospray ionization (ESI). It is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Pyrimethanil. This interference leads to a decreased analyte signal, which can compromise the accuracy, precision, and sensitivity of the analytical method.
The chemical properties of Pyrimethanil, an anilinopyrimidine fungicide, make it susceptible to ion suppression, especially when analyzed in complex matrices such as fruits, vegetables, and biological fluids. The primary causes of ion suppression include:
-
Competition for Charge: Co-eluting matrix components with higher proton affinity or surface activity can compete with Pyrimethanil for the limited available charge on the ESI droplets, reducing the formation of Pyrimethanil ions.
-
Changes in Droplet Properties: Non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets. This hinders solvent evaporation and the subsequent release of gas-phase analyte ions.
-
Analyte Precipitation: High concentrations of non-volatile salts or other matrix components can cause the analyte to precipitate within the ESI droplet, preventing its ionization.
Effective management of ion suppression is therefore critical for developing robust and reliable quantitative methods for Pyrimethanil.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of ion suppression in my Pyrimethanil analysis?
A1: Common indicators of ion suppression include:
-
Poor reproducibility of analyte response, especially between samples from different sources.
-
Lower than expected analyte signal intensity.
-
Non-linear calibration curves.
-
Inaccurate and imprecise quantification, often leading to poor recovery during method validation.[1]
Q2: Which sample matrices are most likely to cause significant ion suppression for Pyrimethanil?
A2: Complex matrices with high concentrations of endogenous components are most problematic. For Pyrimethanil, these include:
-
Fruits and Vegetables: Particularly those with high pigment content like spinach and kale, or high sugar and organic acid content.[2][3]
-
Wine: Contains a complex mixture of organic acids, sugars, and phenolic compounds.[4]
-
Biological Fluids: Plasma, serum, and urine contain high levels of salts, proteins, and phospholipids.[1]
Q3: How can I quantitatively assess the degree of ion suppression in my method?
A3: The most common method is the post-extraction spike analysis. This involves comparing the peak area of Pyrimethanil in a standard solution to the peak area of Pyrimethanil spiked into a blank matrix extract at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[1][5]
Q4: What is the QuEChERS method and why is it recommended for Pyrimethanil analysis?
A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food matrices. It involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a cleanup step called dispersive solid-phase extraction (d-SPE). It is effective for Pyrimethanil as it can remove a significant portion of interfering matrix components.[6][7][8]
Q5: What are the key differences between the AOAC and EN QuEChERS methods?
A5: The primary difference lies in the salts used for the initial extraction and partitioning step. The AOAC 2007.01 method uses anhydrous magnesium sulfate and sodium chloride. The EN 15662 method uses anhydrous magnesium sulfate, sodium chloride, sodium citrate dibasic sesquihydrate, and sodium citrate tribasic dihydrate. The choice between them can depend on the specific matrix and the stability of the target analytes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Pyrimethanil signal intensity and poor peak shape | Significant ion suppression from co-eluting matrix components. | 1. Optimize Sample Cleanup: Employ a more rigorous d-SPE cleanup. For highly pigmented matrices like spinach, include graphitized carbon black (GCB) in the d-SPE sorbent mix. For matrices with high fatty acid content, consider using C18 or Z-Sep sorbents.[2][9] 2. Dilute the Sample Extract: A simple 5 to 10-fold dilution of the final extract with the initial mobile phase can significantly reduce the concentration of interfering matrix components.[10][11] 3. Optimize Chromatographic Separation: Adjust the gradient profile of your LC method to better separate Pyrimethanil from the region where most matrix components elute. |
| Poor reproducibility of results between different sample lots | Variable matrix effects between samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Pyrimethanil will co-elute and experience similar ion suppression, allowing for accurate correction of the analyte signal. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects. |
| Non-linear calibration curve | Saturation of the ESI process or significant ion suppression at higher concentrations. | 1. Reduce Injection Volume: Injecting a smaller volume can help to avoid overloading the ESI source. 2. Extend the Calibration Range to Lower Concentrations: If sensitivity allows, work within a lower, more linear concentration range. 3. Optimize Mobile Phase: The addition of a small percentage of an organic modifier like acetonitrile to the aqueous mobile phase can sometimes improve ionization efficiency and linearity.[12][13] |
| Loss of Pyrimethanil during sample cleanup | Adsorption of the analyte to the d-SPE sorbent. | 1. Careful Selection of Sorbents: While GCB is effective for pigment removal, it can also adsorb planar molecules like Pyrimethanil. Use the minimum amount of GCB necessary for adequate cleanup.[2] 2. Evaluate Alternative Sorbents: For certain matrices, sorbents like Z-Sep or proprietary materials like EMR-Lipid may provide sufficient cleanup without significant analyte loss.[9] |
Experimental Protocols
Protocol 1: Modified QuEChERS Sample Preparation for Pyrimethanil in Leafy Greens (e.g., Spinach, Kale)
This protocol is designed for matrices with high chlorophyll content, which is a known cause of ion suppression.
1. Sample Homogenization:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salt packet (e.g., based on AOAC 2007.01 or EN 15662 method).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE microcentrifuge tube containing:
-
150 mg anhydrous magnesium sulfate (to remove residual water)
-
50 mg primary secondary amine (PSA) sorbent (to remove organic acids, sugars, and some lipids)
-
5-10 mg graphitized carbon black (GCB) (to remove pigments). Note: The amount of GCB should be optimized to minimize Pyrimethanil loss.[2]
-
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and dilute it 5-fold with the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of Pyrimethanil
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate. The addition of formic acid and ammonium formate helps to promote the protonation of Pyrimethanil and improve peak shape and ionization efficiency.[14][15]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Pyrimethanil, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Primary (Quantitative): m/z 200 -> m/z 183
-
Secondary (Qualitative): m/z 200 -> m/z 107[6]
-
Note: These transitions should be optimized on the specific instrument being used.
-
-
Key ESI Source Parameters to Optimize:
-
Capillary Voltage
-
Gas Temperature
-
Gas Flow
-
Nebulizer Pressure
-
Quantitative Data Summary
Table 1: Recovery of Pyrimethanil using QuEChERS with Different d-SPE Sorbents in Kale
| d-SPE Sorbent Combination | Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) |
| 50 mg Z-Sep+, 50 mg PSA, 150 mg MgSO₄ | 0.01 | 88.3 | 2.4 |
| 50 mg Z-Sep+, 50 mg PSA, 150 mg MgSO₄ | 0.05 | 85.4 | 0.7 |
| 50 mg Z-Sep+, 50 mg PSA, 150 mg MgSO₄ | 0.1 | 88.5 | 4.7 |
Data adapted from a study on pesticide analysis in kale, demonstrating good recovery of Pyrimethanil with a Z-Sep+ based cleanup.[2]
Table 2: Matrix Effect of Different d-SPE Cleanup Strategies for Pyrimethanil in Rapeseeds
| d-SPE Sorbent | Matrix Effect (%) |
| Z-Sep | -35 |
| Z-Sep+ | -28 |
| EMR-Lipid | -15 |
| PSA/C18 | -42 |
Data adapted from a comparative study, showing that EMR-Lipid provided the least ion suppression for Pyrimethanil in a high-lipid matrix. A negative value indicates ion suppression.[9]
Visualizations
Caption: Experimental workflow for Pyrimethanil analysis.
Caption: Troubleshooting logic for ion suppression.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of various clean-up sorbents in kale followed by LC-MS/MS analysis of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. agilent.com [agilent.com]
- 5. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3.6. Sample Preparation [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. ikm.org.my [ikm.org.my]
- 9. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Pyrimethanil-13C,15N2
This guide provides best practices for the handling, storage, and use of Pyrimethanil-13C,15N2, a stable isotope-labeled compound. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a labeled version of Pyrimethanil, an anilinopyrimidine fungicide.[1][2][3] In this labeled form, specific carbon and nitrogen atoms have been replaced with their stable isotopes, ¹³C and ¹⁵N, respectively. These isotopes are not radioactive. This labeling makes the molecule easily distinguishable from its unlabeled counterpart by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[4] Its primary application in research is as an internal standard or tracer for quantitative analysis in drug development and metabolic flux analysis.[1][2][4]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier.[1][2][5][3] General recommendations are as follows:
-
Solid Form: Store at room temperature, protected from light.[1] For long-term storage, some suppliers recommend -20°C.
-
In Solution: Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. It is best to prepare solutions fresh for each experiment.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, especially in its solid, powdered form, it is crucial to wear appropriate PPE to avoid contact and inhalation.[6] This includes:
-
Safety glasses with side shields
-
Gloves
-
A lab coat or impervious clothing
-
Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[6]
Q4: Is this compound radioactive or hazardous?
A4: this compound is labeled with stable isotopes, which are not radioactive.[1] Therefore, it does not pose a radiological hazard. However, the unlabeled compound, Pyrimethanil, can be harmful if inhaled, ingested, or comes into contact with skin.[6] It is also toxic to aquatic life.[] Users should handle the labeled compound with the same precautions as the unlabeled form, as outlined in the Safety Data Sheet (SDS).
Q5: How should I dispose of waste containing this compound?
A5: Waste disposal should be in accordance with local regulations. Since the compound is not radioactive, no special radiological precautions are needed for disposal.[1][] However, as it is a chemical substance, it should be treated as chemical waste. Contact a licensed professional waste disposal service.[6] Do not dispose of it down the drain.[6]
Troubleshooting Guide
Problem 1: The compound will not fully dissolve in my chosen solvent.
-
Possible Cause: The concentration may be too high for the selected solvent, or the solvent may be inappropriate. Pyrimethanil has low water solubility.[6]
-
Solution:
-
Consult the supplier's technical data sheet or published solubility data for appropriate solvents. Unlabeled Pyrimethanil is soluble in organic solvents like acetone, ethyl acetate, methanol, and methylene chloride.
-
Try gently warming the solution or using sonication to aid dissolution.
-
If the issue persists, consider reducing the concentration or switching to a different solvent system.
-
Problem 2: I am observing poor stability of my prepared stock solution.
-
Possible Cause: Improper storage conditions or repeated freeze-thaw cycles can lead to degradation.
-
Solution:
-
Ensure stock solutions are stored in tightly sealed vials at the recommended temperature (-20°C or -80°C).
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated warming and cooling of the entire stock.
-
Whenever possible, prepare fresh solutions for your experiments.
-
Problem 3: My mass spectrometry results show unexpected peaks or incorrect isotopic enrichment.
-
Possible Cause: This could be due to contamination of the sample, incomplete isotopic labeling from the manufacturer, or metabolic scrambling in biological experiments.
-
Solution:
-
Check for Contamination: Run a blank sample (solvent only) to rule out contamination from the solvent or instrument.
-
Verify Isotopic Purity: Review the Certificate of Analysis from the supplier to confirm the specified isotopic enrichment.
-
Address Metabolic Scrambling: In metabolic studies, the labeled atoms can sometimes be incorporated into other molecules, a process known as metabolic scrambling.[8] This can complicate data analysis. Analyzing the labeling patterns of related metabolites can help to understand these pathways.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁¹³CH₁₃N¹⁵N₂ | [2][5][3] |
| Molecular Weight | 202.23 g/mol | [2][5][3] |
| Appearance | Off-white to light yellow solid | [6] |
| Melting Point (unlabeled) | 96 °C (205 °F) | [6] |
| Water Solubility (unlabeled) | 0.12 g/L | [6] |
| Log P (octanol/water) | 2.84 | [6] |
| Recommended Storage (Solid) | Room Temperature or -20°C | [6] |
| Recommended Storage (Solution) | -20°C (1 month) or -80°C (6 months) |
Experimental Protocols
Detailed Methodology: Use as an Internal Standard for LC-MS Quantification
This protocol outlines the use of this compound as an internal standard for the quantification of unlabeled Pyrimethanil in a sample matrix (e.g., environmental or biological samples).
-
Preparation of Stock Solutions:
-
Accurately weigh a known amount of unlabeled Pyrimethanil and this compound.
-
Dissolve each in an appropriate organic solvent (e.g., methanol) to create concentrated stock solutions (e.g., 1 mg/mL). Store these as described above.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by spiking a known volume of the unlabeled Pyrimethanil stock solution into a blank matrix.
-
To each calibration standard, add a constant, known amount of the this compound internal standard stock solution.
-
-
Sample Preparation:
-
Extract the analyte (unlabeled Pyrimethanil) from your experimental samples using an appropriate method (e.g., QuEChERS, liquid-liquid extraction).
-
Prior to the final evaporation and reconstitution step, spike each extracted sample with the same constant, known amount of the this compound internal standard as used in the calibration standards.
-
-
LC-MS Analysis:
-
Analyze the calibration standards and prepared samples using a liquid chromatography-mass spectrometry (LC-MS) system.
-
The mass spectrometer should be set to monitor the specific mass-to-charge ratios (m/z) for both the unlabeled Pyrimethanil and the labeled internal standard.
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of the unlabeled Pyrimethanil to the peak area of the this compound internal standard.
-
Create a calibration curve by plotting this peak area ratio against the known concentration of unlabeled Pyrimethanil.
-
For your experimental samples, calculate the peak area ratio and use the calibration curve to determine the concentration of unlabeled Pyrimethanil. The use of the stable isotope-labeled internal standard corrects for variations in sample extraction and instrument response.
-
Visualizations
Caption: General workflow for safe handling and storage of this compound.
References
- 1. moravek.com [moravek.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 8. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimal Chromatographic Separation of Pyrimethanil
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimal column selection and chromatographic separation of Pyrimethanil. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is most suitable for Pyrimethanil analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A1: Both GC and HPLC are viable techniques for the analysis of Pyrimethanil. The choice depends on the sample matrix, available instrumentation, and the specific requirements of the analysis (e.g., sensitivity, sample throughput).
-
GC-MS is a robust method for identifying and quantifying Pyrimethanil and its related substances.[1] It is particularly useful for volatile and semi-volatile compounds and is often used for residue analysis in various matrices like wine and must.[2]
-
HPLC-UV or HPLC-MS/MS is also widely used, especially for analyzing Pyrimethanil in complex matrices like soil, water, and wine.[3][4][5][6][7] LC-MS/MS, in particular, offers high sensitivity and selectivity.
Q2: What is the recommended type of column for HPLC analysis of Pyrimethanil?
A2: For reversed-phase HPLC analysis of Pyrimethanil, C18 columns are the most commonly recommended and utilized stationary phase.[5][6][7] Specific examples include the Phenomenex Kinetix XB-C18 and Cromolith Performance C18 columns.[5][7]
Q3: What type of column is suitable for the GC analysis of Pyrimethanil?
A3: A non-polar or low-polarity capillary column is typically used for the GC analysis of Pyrimethanil. A commonly cited example is the HP-5MS (30 m x 0.25 mm x 0.25 µm) capillary column.[1] This type of column provides good separation for a wide range of pesticides.
Troubleshooting Guide
Issue 1: Poor peak shape (e.g., tailing, fronting) in HPLC.
-
Possible Cause: Secondary interactions between the basic Pyrimethanil molecule and acidic silanol groups on the silica-based C18 column.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is controlled. Using a buffer can help maintain a consistent pH and improve peak shape.
-
Use of an End-capped Column: Employ a modern, well-end-capped C18 column to minimize the availability of free silanol groups.
-
Mobile Phase Additives: Consider adding a small amount of a competing base (e.g., triethylamine) to the mobile phase to block the active sites on the stationary phase.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase to avoid peak distortion.
-
Issue 2: Inconsistent retention times in either GC or HPLC.
-
Possible Cause (HPLC):
-
Fluctuations in mobile phase composition or pH.[8]
-
Temperature variations.
-
Column degradation or contamination.
-
-
Troubleshooting Steps (HPLC):
-
Mobile Phase Preparation: Prepare fresh mobile phase and ensure it is thoroughly degassed. Use a buffer to maintain a stable pH.[8]
-
Temperature Control: Use a column oven to maintain a consistent column temperature.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.
-
-
Possible Cause (GC):
-
Leaks in the system.
-
Fluctuations in carrier gas flow rate.
-
Column contamination.
-
-
Troubleshooting Steps (GC):
-
Leak Check: Perform a thorough leak check of the GC system.
-
Flow Rate Verification: Verify the carrier gas flow rate is accurate and stable.
-
Column Maintenance: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If the problem persists, trim a small portion of the column from the injector end.
-
Issue 3: Low sensitivity or poor recovery.
-
Possible Cause:
-
Inefficient sample extraction and cleanup.
-
Adsorption of Pyrimethanil onto active sites in the chromatographic system.
-
Suboptimal detector settings.
-
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Review and optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure to ensure efficient recovery from the sample matrix.[2][6]
-
System Passivation: For GC, use a deactivated liner and column to minimize active sites. For HPLC, consider the use of a guard column to protect the analytical column from strongly retained matrix components.
-
Detector Optimization: Ensure the detector parameters (e.g., wavelength for UV, ion source parameters for MS) are optimized for Pyrimethanil.
-
Data Presentation
Table 1: HPLC Column and Method Parameters for Pyrimethanil Analysis
| Parameter | Method 1 (LC-MS/MS)[7] | Method 2 (HPLC-UV)[5] |
| Column | Phenomenex Kinetix XB-C18 | Cromolith Performance C18 |
| Dimensions | 100mm x 2.1mm, 2.6 µm | 100 mm x 4.6 mm |
| Mobile Phase A | 1:9 (v/v) MeOH/water with 10 mM ammonium formate and 0.12 mL/L formic acid | Acetonitrile-water (3:2, v/v) |
| Mobile Phase B | 9:1 (v/v) MeOH/water with 10 mM ammonium formate and 0.12 mL/L formic acid | - |
| Gradient | Time-based gradient | Isocratic |
| Flow Rate | - | 1.00 ml/min |
| Detection | MS/MS | UV at 270 nm |
Table 2: GC Column and Method Parameters for Pyrimethanil Analysis
| Parameter | Method Details[1] |
| Column | HP-5MS |
| Dimensions | 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | High purity helium |
| Flow Rate | 1.0 mL·min-1 |
| Injector Temperature | 250 °C |
| Oven Program | 60°C to 160°C at 20°C/min, hold 1 min, then to 280°C at 30°C/min, hold 3 min |
| Detector | Mass Spectrometer (MS) |
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for Pyrimethanil in Soil and Water [7]
-
Sample Preparation (Soil):
-
Weigh 10 g of soil into a Soxhlet extraction thimble.
-
Add 125 mL of 9:1 (v/v) acetonitrile:water to a 250-mL boiling flask.
-
Assemble the Soxhlet apparatus and reflux for 6 hours.
-
After cooling, add an isotopic internal standard of Pyrimethanil to the extract.
-
Evaporate an aliquot of the extract and reconstitute for LC-MS/MS analysis.
-
-
Sample Preparation (Water):
-
Weigh 10 g of water into a glass culture tube.
-
Add the isotopic internal standard.
-
Vortex to mix well.
-
Transfer an aliquot to an HPLC vial for analysis.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Kinetix XB-C18, 100mm x 2.1mm, 2.6 µm.
-
Mobile Phase A: 1:9 (v/v) MeOH/water with 10 mM ammonium formate and 0.12 mL/L of formic acid.
-
Mobile Phase B: 9:1 (v/v) MeOH/water with 10 mM ammonium formate and 0.12 mL/L of formic acid.
-
Column Oven: 50 °C.
-
Injection Volume: Varies depending on the matrix and sensitivity requirements.
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
Protocol 2: GC-MS Method for Pyrimethanil and Related Substances [1]
-
Sample Preparation:
-
Dissolve the sample containing Pyrimethanil in an appropriate organic solvent.
-
-
Chromatographic Conditions:
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: High purity helium at a flow rate of 1.0 mL·min-1.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, ramp to 160 °C at 20 °C·min-1, hold for 1 minute, then ramp to 280 °C at 30 °C·min-1, and hold for 3 minutes.
-
Detector: Mass Spectrometer with electronic ionization (EI).
-
Visualization
Caption: Workflow for selecting the optimal chromatographic column and method for Pyrimethanil analysis.
References
- 1. GC-MS Spectrum Analysis of Related Substances of Pyrimethanil: Ingenta Connect [ingentaconnect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Molecularly imprinted solid-phase extraction method for the high-performance liquid chromatographic analysis of fungicide pyrimethanil in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. HPLC 疑難排解指南 [sigmaaldrich.com]
Validation & Comparative
Navigating Pyrimethanil Analysis: A Comparative Guide to Method Validation with a Labeled Internal Standard
For researchers, scientists, and drug development professionals seeking robust and reliable methods for the quantification of the fungicide Pyrimethanil, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of a method utilizing a labeled internal standard against alternative analytical approaches, supported by experimental data to inform your method validation process.
The use of a labeled internal standard in analytical chemistry, particularly in chromatography-mass spectrometry techniques, is a powerful tool to enhance the accuracy and precision of quantification. This is especially critical when analyzing complex matrices where sample preparation can introduce variability. This guide will delve into the specifics of a validated method for Pyrimethanil analysis using a labeled internal standard and compare its performance with methods employing external calibration or other non-labeled internal standards.
Performance Characteristics: A Side-by-Side Comparison
The following table summarizes the quantitative performance data from various validated methods for Pyrimethanil analysis, offering a clear comparison between the labeled internal standard method and its alternatives.
| Parameter | Method with Labeled Internal Standard (LC-MS/MS) | Alternative Method 1 (GC-MS with External Standard) | Alternative Method 2 (UPLC-MS/MS with Matrix-Matched Calibration) |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.99 | >0.999[1] |
| Limit of Detection (LOD) | 0.250 ppb (in water)[2] | Not explicitly stated, but method validated for low-level detection | <0.4 µg/kg[1] |
| Limit of Quantification (LOQ) | 0.5 ng/g (in water), 5 ng/g (in soil)[2] | 0.05 mg/kg (in apples, peaches, plums)[3] | ≤1.5 µg/kg[1] |
| Accuracy (Recovery) | Within 70-120% | 70-120%[3] | 81.5% to 107.3%[1] |
| Precision (Relative Standard Deviation, RSD) | ≤20% | <20%[3] | 1.5-13.9%[1] |
Experimental Protocols: A Detailed Look at the Methodologies
A clear understanding of the experimental workflow is crucial for replicating and validating analytical methods. Below are the detailed protocols for the key experiments cited.
Method 1: Pyrimethanil Analysis using a Labeled Internal Standard (LC-MS/MS)
This method, adapted from Bayer Method PI-003-S16-01/PI-003-S16-02, is designed for the quantitative determination of Pyrimethanil in soil and water samples.[2][4]
1. Sample Preparation (Soil):
-
A 10g soil sample is subjected to Soxhlet extraction with a 9:1 (v/v) acetonitrile/water mixture for 6 hours.
-
An isotopic internal standard of Pyrimethanil (e.g., Pyrimethanil-¹³C,¹⁵N₂) is added to the extract.[4]
-
An aliquot of the extract is then evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. Sample Preparation (Water):
-
A 10g aliquot of the water sample is amended with the isotopic internal standard.[4]
3. Instrumental Analysis (LC-MS/MS):
-
Instrumentation: A triple quadrupole LC-MS/MS system equipped with an electrospray ionization (ESI) source is used.
-
Chromatographic Separation: A suitable C18 column is used to separate Pyrimethanil from matrix components.
-
Mass Spectrometric Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both Pyrimethanil and its labeled internal standard.
-
Quantification: The concentration of Pyrimethanil is determined by calculating the ratio of the peak area of the analyte to the peak area of the labeled internal standard and comparing this to a calibration curve prepared with known concentrations of Pyrimethanil and a constant concentration of the internal standard.
Alternative Method 2: Pyrimethanil Analysis using UPLC-MS/MS with Matrix-Matched Calibration
This method is suitable for the simultaneous determination of Pyrimethanil and other fungicides in fresh and processed fruits and vegetables.[1]
1. Sample Preparation (QuEChERS):
-
A homogenized sample (e.g., 10g of fruit or vegetable) is extracted with acetonitrile.
-
Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation.
-
The upper acetonitrile layer is collected and subjected to dispersive solid-phase extraction (d-SPE) for cleanup, using sorbents like primary secondary amine (PSA) to remove interfering matrix components.
2. Instrumental Analysis (UPLC-MS/MS):
-
Instrumentation: An ultra-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization source is used.
-
Chromatographic Separation: A rapid separation is achieved using a sub-2 µm particle column.
-
Mass Spectrometric Detection: Detection is performed in positive ion mode using MRM.
-
Quantification: Quantification is based on a calibration curve prepared in a blank matrix extract (matrix-matched calibration) to compensate for matrix effects.
Visualizing the Workflow: Labeled Internal Standard Method
The following diagram illustrates the logical workflow for the analysis of Pyrimethanil using a labeled internal standard.
Caption: Workflow for Pyrimethanil analysis using a labeled internal standard.
References
A Comparative Analysis of Pyrimethanil-13C,15N2 and Pyrimethanil-d5 as Internal Standards in Analytical Chemistry
In the precise quantification of pyrimethanil, a widely used anilinopyrimidine fungicide, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results, particularly in complex matrices. This guide provides a comparative overview of two common isotopically labeled internal standards for pyrimethanil: Pyrimethanil-13C,15N2 and Pyrimethanil-d5. The selection of an internal standard can significantly impact method performance by compensating for variations in sample preparation, injection volume, and instrument response, especially in liquid chromatography-mass spectrometry (LC-MS) based methods.
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery, while being distinguishable by mass spectrometry. Both this compound and Pyrimethanil-d5 are designed to meet these criteria, yet subtle differences in their isotopic labeling can influence their performance.
Theoretical Performance and Practical Considerations
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during sample processing and analysis. However, the type and position of isotopic labels can introduce minor differences.
This compound , labeled with stable isotopes of carbon and nitrogen, is generally considered a superior choice. The incorporation of 13C and 15N atoms results in a significant mass shift from the native analyte, minimizing the risk of isotopic cross-talk. Furthermore, these labels are integrated into the core structure of the molecule, making them highly stable and unlikely to be lost during sample preparation or ionization. This stability ensures a more consistent and predictable behavior that closely mimics the analyte.
Pyrimethanil-d5 , which is labeled with five deuterium atoms, is also an effective internal standard. Deuterated standards are widely used due to their lower cost of synthesis. However, they can sometimes exhibit a "chromatographic shift" where they elute slightly earlier than the non-deuterated analyte in reverse-phase chromatography. This can be a disadvantage if the analyte and internal standard peaks are not completely co-eluting, potentially leading to differential matrix effects and compromising quantification accuracy. Additionally, the stability of deuterium labels can be lower than that of 13C or 15N, with a potential for back-exchange in certain solvents or under specific pH conditions.
Experimental Data Overview
The following tables summarize performance data from studies that have utilized either this compound or Pyrimethanil-d5 as internal standards for the quantification of pyrimethanil in various matrices. It is important to note that these data are from separate studies and direct comparison should be made with caution as experimental conditions differ.
Table 1: Performance Data Using this compound as an Internal Standard
| Matrix | Method | LOQ | Recoveries (%) | RSD (%) | Reference |
| Soil | LC/MS-MS | 5 ng/g | Not Reported | Not Reported | [1] |
| Water | LC/MS-MS | 0.5 ng/g | Not Reported | Not Reported | [1] |
Table 2: Performance Data Using Pyrimethanil-d5 as an Internal Standard
| Matrix | Method | LOQ | Recoveries (%) | RSD (%) | Reference |
| Red Wine | UPLC-HRMS | 1.0 µg/kg | 85.4 - 117.9 | 0.5 - 6.1 | [2] |
The data indicates that both internal standards are effective in achieving low limits of quantification and good recovery and precision in their respective applications.
Experimental Protocols
The following are generalized experimental protocols for the analysis of pyrimethanil using an isotopically labeled internal standard.
Sample Preparation for Soil and Water Analysis (Utilizing this compound)
This method is suitable for the determination of pyrimethanil residues in soil and water samples.[1][3]
-
Extraction (Soil):
-
A 10g soil sample is subjected to Soxhlet extraction with a 9:1 (v/v) acetonitrile/water mixture for 6 hours.
-
The isotopic internal standard, this compound, is added to the extract.
-
An aliquot of the extract is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
Extraction (Water):
-
A 10g aliquot of the water sample is amended with the isotopic internal standard, this compound.
-
The sample is then directly analyzed by LC-MS/MS.
-
Sample Preparation for Red Wine Analysis (Utilizing Pyrimethanil-d5)
This method is designed for the simultaneous determination of multiple pesticide residues, including pyrimethanil, in red wine.[2]
-
Extraction:
-
Red wine samples are extracted with acetonitrile.
-
Pyrimethanil-d5 is added as an internal standard to compensate for matrix effects.
-
-
Clean-up:
-
The extracts undergo dispersive solid-phase extraction (dSPE) using a mixture of N-propyl ethylenediamine (PSA) and C18 powder as the sorbent.
-
-
Analysis:
-
The cleaned-up extracts are analyzed by Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS).
-
Visualizing Analytical Workflows
The following diagrams illustrate the general workflow for pesticide residue analysis and the principle of isotope dilution mass spectrometry.
Caption: General workflow for pesticide residue analysis using an internal standard.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
Both this compound and Pyrimethanil-d5 serve as effective internal standards for the quantification of pyrimethanil. The choice between them may depend on factors such as cost, availability, and the specific requirements of the analytical method. However, based on theoretical advantages regarding isotopic stability and chromatographic behavior, This compound is recommended for methods requiring the highest level of accuracy and robustness . The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects, which are a common challenge in the analysis of complex samples like soil, water, and food products.[4][5][6] The experimental data, although not from a direct comparative study, demonstrates that methods employing either standard can achieve the necessary sensitivity and precision for residue analysis. Researchers should validate their chosen internal standard within their specific matrix and analytical system to ensure optimal performance.
References
- 1. epa.gov [epa.gov]
- 2. [Determination of 18 pesticide residues in red wine by ultra high performance liquid chromatography-high resolution mass spectrometry with isotope dilution technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Determining Analytical Limits for Pyrimethanil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of the fungicide Pyrimethanil in various matrices. The information presented is collated from established environmental and food safety protocols, offering a valuable resource for researchers in method development and validation.
Comparative Analysis of Detection and Quantification Limits
The determination of Pyrimethanil residues is crucial in ensuring food safety and environmental monitoring. Various analytical techniques are employed, each with distinct performance characteristics. The selection of an appropriate method often depends on the matrix, required sensitivity, and available instrumentation.
Below is a summary of reported LOD and LOQ values for Pyrimethanil using different analytical methods and in various sample types.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | Soil | 1.50 ppb | 5.00 ppb[1] |
| LC-MS/MS | Water | 0.250 ppb | 0.500 ppb[1] |
| GC/MS | Soil | Not Reported | 0.01 ppm[2] |
| HPLC-UV | Water | <0.02 µg/l | 0.05 µg/l[3] |
| HPLC-UV | Wine | < 0.004 mg/l | 0.05 mg/l[3] |
| GC/MS | Various Plant Commodities | Not Reported | 0.05 mg/kg[4] |
| HPLC-UV | Apples, Tomatoes, Grapes, Green Beans | Not Reported | 0.05 mg/kg[5][6] |
| HPLC-UV | Wine, Grape Juice, Grape Pomace | Not Reported | 0.02 mg/kg[5] |
| GC-NPD & GC/MS | Grapes, Must, Fermenting Must, Wine | Below limit of detection in final wine | Not specified for all matrices[7] |
| LC-UV | Fruits | 0.02 ppm | 0.07 ppm[8] |
Experimental Protocols: A Closer Look
The methodologies for determining Pyrimethanil residues involve several key stages, from sample preparation to instrumental analysis. The following sections provide a detailed overview of commonly employed protocols.
LC-MS/MS Method for Soil and Water Samples[1][9]
-
Sample Preparation (Soil):
-
A 10.0 g soil sample is weighed into a Soxhlet extraction thimble.
-
For recovery experiments, the sample is fortified with a mixed standard solution of Pyrimethanil.
-
An internal standard (Pyrimethanil-¹³C,¹⁵N₂) solution is added to each sample.
-
The sample undergoes Soxhlet extraction with a 90:10 acetonitrile:water mixture for 6 hours.
-
The extract is evaporated to dryness and then reconstituted in ethyl acetate.
-
-
Sample Preparation (Water):
-
A water sample is fortified with the appropriate mixed standard solution for recovery checks.
-
An internal standard solution is added, and the sample is vortexed.
-
A portion of the sample is transferred to an HPLC vial for analysis.
-
-
Instrumental Analysis (LC-MS/MS):
-
Instrumentation: A Shimadzu Nexera X2 Modular UHPLC system coupled with a Sciex® Triple Quad™ 6500 LC/MS/MS is utilized.
-
Mobile Phase: A gradient of (A) methanol:water (1:9, v:v) with 10 mM ammonium formate and 0.12 mL/L formic acid and (B) methanol:water (9:1, v:v) with 10 mM ammonium formate and 0.12 mL/L formic acid is used.
-
Ion Transitions Monitored: For Pyrimethanil, the quantitation and confirmatory ion transitions are m/z 200→107 and m/z 200→76.9, respectively.
-
GC/MS Method for Soil Samples[2]
-
Sample Preparation:
-
Residues are extracted from soil using Soxhlet extraction with a 90:10 acetonitrile:water mixture.
-
The resulting extract is evaporated to dryness.
-
The residue is re-dissolved in ethyl acetate.
-
-
Instrumental Analysis (GC/MS):
-
Gas Chromatograph: Equipped with a mass selective detector (MSD).
-
Oven Program: The temperature is programmed to start at 55°C, ramp up to 165°C, and then to 265°C.
-
HPLC-UV Method for Water and Wine Samples[3]
-
Sample Preparation:
-
Residues are extracted from water or wine using solid-phase extraction (SPE) with a C18 reversed-phase column.
-
The residue is eluted with a hexane/ethyl acetate (9:1) mixture.
-
Sample clean-up is performed using Florisil cartridges.
-
-
Instrumental Analysis (HPLC-UV):
-
Detection: Residues are quantified by reverse-phase HPLC with UV detection.
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for determining the limit of detection and quantification and the signaling pathway for Pyrimethanil's fungicidal action.
Caption: General workflow for determining the LOD and LOQ of Pyrimethanil.
Caption: Simplified mode of action of Pyrimethanil as a fungicide.
References
The Crucial Role of Isotopically Labeled Standards in Complex Matrix Analysis: A Guide to Pyrimethanil-13C,15N2 Recovery
In the landscape of residue analysis, particularly within the food safety and environmental monitoring sectors, achieving accurate and reproducible quantification of pesticide residues in complex matrices is a significant challenge. Matrix components can interfere with the analytical signal, leading to either suppression or enhancement, and extraction inefficiencies can result in variable analyte loss. The use of stable isotopically labeled (SIL) internal standards, such as Pyrimethanil-13C,15N2, is the gold standard for mitigating these issues and ensuring the reliability of analytical data.
This guide provides a comparative overview of the analytical performance for the fungicide Pyrimethanil in complex matrices, highlighting the indispensable role of its isotopically labeled counterpart, this compound. While direct recovery data for the labeled standard itself is often not the primary reported metric—as its function is to normalize the results of the native analyte—the recovery of the target compound when using a SIL internal standard is a key performance indicator of the analytical method's accuracy.
Understanding the Role of this compound
This compound is an ideal internal standard for the quantification of Pyrimethanil. Having the same physicochemical properties as the native compound, it co-elutes during chromatographic separation and experiences identical matrix effects and extraction losses.[1] Because it can be distinguished from the native analyte by its mass-to-charge ratio in mass spectrometry, it serves as a reliable internal benchmark to correct for variations in the analytical process, from sample preparation to detection. The use of such standards is crucial for compensating for matrix effects and achieving accurate quantification.[2]
Comparative Recovery Data for Pyrimethanil in Complex Matrices
The following table summarizes recovery data for the non-labeled Pyrimethanil from various studies employing analytical methods, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), where an isotopically labeled internal standard like this compound is typically used for quantification. These recovery rates demonstrate the efficacy of the extraction and analytical procedures, the accuracy of which is assured by the presence of the SIL internal standard.
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Analytical Method |
| Soil | 0.005 and 0.05 | 90 - 101 | LC-MS/MS with IS |
| Water | 0.0005 and 0.005 | 96 - 98 | LC-MS/MS with IS |
| Grapes | 0.01 - 1.0 | 90 - 113 | GC-NPD |
| Citrus Fruits | 0.01 - 0.05 | 70 - 120 | LC-MS/MS |
| Apples, Peaches, Cabbage, Tomato | 0.002 - 2.0 | 81.5 - 107.3 | UPLC-MS/MS (QuEChERS) |
Note: "IS" denotes the use of an internal standard, in these cases this compound.
Experimental Protocols
A detailed experimental protocol for the determination of Pyrimethanil residues in soil and water, utilizing this compound as an internal standard, has been established and validated.[3] For food matrices, the QuEChERS method is widely adopted for its simplicity and effectiveness.
Protocol for Soil Samples (Summary)
-
Sample Preparation: A 10g soil sample is weighed into a Soxhlet extraction thimble.
-
Fortification: For recovery experiments, samples are fortified with a known concentration of Pyrimethanil.
-
Extraction: The sample is extracted with a 9:1 acetonitrile/water solution for 6 hours using a Soxhlet apparatus.
-
Internal Standard Spiking: A precise amount of this compound internal standard solution is added to the extract.
-
Analysis: The extract is concentrated and reconstituted for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol for Water Samples (Summary)
-
Sample Preparation: A 10g water sample is measured into a vial.
-
Fortification: Recovery samples are fortified with a standard solution of Pyrimethanil.
-
Internal Standard Spiking: 100 µL of a 5.00 µg/mL solution of this compound is added to each sample.
-
Analysis: The sample is directly analyzed by LC-MS/MS.
General QuEChERS Protocol for Fruit and Vegetable Samples
-
Sample Homogenization: A representative 10-15g sample of the fruit or vegetable is homogenized.
-
Extraction: The homogenized sample is placed in a centrifuge tube with acetonitrile and agitated.
-
Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components.
-
Internal Standard Spiking: The this compound internal standard is added to the final extract before analysis.
-
Analysis: The purified extract is analyzed by LC-MS/MS or GC-MS.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the logic behind using an isotopically labeled internal standard, the following diagrams are provided.
Caption: Experimental workflow for Pyrimethanil residue analysis using a SIL internal standard.
Caption: Logic of using a SIL internal standard to overcome analytical challenges.
References
A Researcher's Guide to Uncertainty in Pyrimethanil Residue Analysis: A Comparative Overview
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical measurements is paramount. This guide provides a comprehensive comparison of key considerations in the calculation of the uncertainty budget for Pyrimethanil residue analysis, a critical aspect of food safety and environmental monitoring. By understanding and quantifying the sources of uncertainty, laboratories can provide more robust and defensible results.
The determination of pesticide residues like Pyrimethanil, a widely used fungicide, is a complex analytical process. Each step, from sample collection to the final measurement, introduces a degree of uncertainty that contributes to the overall variability of the result. An uncertainty budget is a systematic approach to identifying and quantifying these individual uncertainties to estimate the combined uncertainty of the measurement. This guide outlines the essential components of an uncertainty budget for Pyrimethanil residue analysis and presents a comparison of analytical performance data.
Experimental Protocols: A Foundation for Reliable Measurement
Accurate and precise analysis of Pyrimethanil residues relies on well-defined and validated experimental protocols. The most common analytical techniques employed are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] A typical workflow involves sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis.[1][2][5]
A. Sample Preparation: QuEChERS Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[2]
-
Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized to ensure a uniform distribution of the analyte.
-
Extraction: The homogenized sample is weighed into a centrifuge tube, and an extraction solvent (typically acetonitrile) is added. For certain matrices, water may be added before the solvent.
-
Salting-out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation between the aqueous and organic layers. The tube is shaken vigorously and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a clean tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences) and magnesium sulfate to remove residual water. The tube is vortexed and centrifuged.
-
Final Extract: The resulting supernatant is the final extract, which can be directly injected into the LC-MS/MS or exchanged with a suitable solvent for GC-MS/MS analysis.
B. Instrumental Analysis: LC-MS/MS and GC-MS/MS
Both LC-MS/MS and GC-MS/MS are powerful techniques for the selective and sensitive detection of Pyrimethanil.
-
LC-MS/MS: This is often the preferred technique due to its applicability to a wide range of pesticide polarities and thermal stabilities.[4] The final extract from the QuEChERS procedure is typically diluted and injected into the LC-MS/MS system. Separation is achieved on a C18 reversed-phase column with a mobile phase gradient of water and methanol or acetonitrile, both often containing additives like formic acid or ammonium formate to improve ionization.[6] Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[3]
-
GC-MS/MS: This technique is also suitable for Pyrimethanil analysis. The final extract may need to be solvent-exchanged into a more volatile solvent compatible with the GC system. The separation is performed on a capillary column (e.g., DB-5ms), and detection is also carried out using a triple quadrupole mass spectrometer in MRM mode.[7]
Data Presentation: A Comparative Look at Performance
The performance of an analytical method is evaluated through validation studies, which provide the data necessary for estimating the uncertainty budget. The following tables summarize key performance parameters for Pyrimethanil analysis from various studies.
Table 1: Method Performance Characteristics for Pyrimethanil Analysis
| Parameter | LC-MS/MS | GC-MS/MS | Reference |
| Linearity (r²) | >0.99 | >0.99 | [8][9] |
| Recovery (%) | 70 - 120 | 70 - 120 | [8][9][10] |
| Repeatability (RSDr %) | < 20 | < 20 | [9][10] |
| Reproducibility (RSDR %) | < 25 | < 25 | [11] |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg | 0.05 mg/kg | [10][12] |
Table 2: Major Contributors to the Uncertainty Budget
| Source of Uncertainty | Description |
| Standard Preparation | Uncertainty in the purity of the analytical standard, weighing, and serial dilutions. |
| Sample Preparation | Variability in sample homogenization, extraction efficiency (recovery), and cleanup. |
| Instrumental Analysis | Uncertainty associated with the calibration curve, instrument repeatability, and potential matrix effects. |
| Method Bias | Systematic deviation from the true value, often estimated from recovery studies and proficiency testing data. |
Mandatory Visualization: Understanding the Workflow and Uncertainty
The following diagrams illustrate the experimental workflow for Pyrimethanil residue analysis and the key contributors to the overall measurement uncertainty.
Caption: Experimental workflow for Pyrimethanil residue analysis.
Caption: Key contributors to the uncertainty budget in Pyrimethanil analysis.
Calculating the Combined Uncertainty
The overall uncertainty of the measurement is determined by combining the individual uncertainty components. According to the EURACHEM/CITAC guide, the combined standard uncertainty (u_c) is calculated as the square root of the sum of the squares of the individual standard uncertainties.[13][14][15]
The expanded uncertainty (U) is then calculated by multiplying the combined standard uncertainty by a coverage factor (k), which is typically 2 for a confidence level of approximately 95%.[16][17]
U = k * u_c
A "top-down" approach, utilizing data from method validation and quality control, is often employed to estimate the measurement uncertainty.[6][18] This approach incorporates the uncertainties from repeatability, reproducibility, and method bias (trueness).
Conclusion
A thorough understanding and calculation of the uncertainty budget are essential for reporting reliable and comparable results in Pyrimethanil residue analysis. By following standardized guidelines, such as those from EURACHEM and ISO, and by using data from robust method validation studies, laboratories can ensure the quality and defensibility of their analytical data. This guide provides a framework for researchers and scientists to approach the calculation of uncertainty in a systematic and objective manner, ultimately contributing to greater confidence in food safety and environmental monitoring programs.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method Validation and Measurement Uncertainty Estimation for Determination of Multiclass Pesticide Residues in Tomato by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. fao.org [fao.org]
- 11. researchgate.net [researchgate.net]
- 12. Modification of the existing maximum residue levels for pyrimethanil in table grapes, garlic and honey | EFSA [efsa.europa.eu]
- 13. Measurement Uncertainty [eurachem.org]
- 14. Quantifying Uncertainty [eurachem.org]
- 15. scribd.com [scribd.com]
- 16. eurachem.org [eurachem.org]
- 17. demarcheiso17025.com [demarcheiso17025.com]
- 18. Method validation and measurement uncertainty estimation of pesticide residues in Okra by GC/HPLC | PLOS One [journals.plos.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Pyrimethanil-13C,15N2
Disclaimer: The toxicological properties of Pyrimethanil-13C,15N2 have not been fully investigated.[1][2] It is imperative to treat this compound as a potential health hazard and to handle it with the utmost caution, adhering to the highest safety standards. The following guidance is based on the available safety information for Pyrimethanil.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure laboratory safety and proper chemical handling.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is crucial to minimize exposure and ensure personal safety when handling this compound. More than 97% of pesticide exposure occurs through the skin, making dermal protection a primary consideration.[3][4]
Recommended PPE for Handling this compound
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[4] Wear unlined gloves.[4] For extensive handling, consider double-gloving. | Prevents dermal absorption, which is the most common route of pesticide exposure.[3][4] |
| Eye Protection | Chemical splash goggles or a face shield.[4][5] Standard safety glasses are not sufficient. | Protects eyes from splashes, mists, or dusts of the chemical. |
| Respiratory Protection | An air-purifying respirator with chemical cartridges for organic vapors and particulate filters (N, R, or P series) should be used in areas with inadequate ventilation or when generating dust or aerosols.[4] | Prevents inhalation of harmful vapors, dusts, or aerosols. |
| Body Protection | A chemical-resistant suit or coveralls over a long-sleeved shirt and long pants.[3][6] | Provides a barrier against skin contact with the chemical. |
| Footwear | Chemical-resistant boots. Pant legs should be worn outside of the boots to prevent chemicals from entering.[3][5] | Protects feet from spills and splashes. |
Operational Plans: Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of this compound.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapor.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[8][9] Wash hands thoroughly after handling.[8][9]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[10]
Storage Procedures
-
Container: Store in the original, tightly closed container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents.[7]
-
Sunlight: Do not store for prolonged periods in direct sunlight.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Emergency Situation | Procedural Steps |
| Skin Contact | 1. Immediately remove contaminated clothing.[9] 2. Wash the affected area with soap and plenty of water.[7] 3. Seek medical attention if irritation persists.[10] |
| Eye Contact | 1. Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart.[9][10] 2. Remove contact lenses if present and easy to do so.[9] 3. Seek immediate medical attention.[10] |
| Inhalation | 1. Move the person to fresh air.[7][9] 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[7] 3. Seek immediate medical attention.[7] |
| Ingestion | 1. Rinse mouth with water.[9] 2. Do NOT induce vomiting.[9][10] 3. Seek immediate medical attention.[9][10] |
| Spill | 1. Evacuate the area. 2. Wear appropriate PPE, including respiratory protection.[9] 3. Contain the spill using an inert absorbent material (e.g., sand, earth).[11] 4. Collect the absorbed material into a suitable, labeled container for disposal.[9] 5. Ventilate the area and wash the spill site after material pickup is complete.[9] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Characterization: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]
-
Disposal Method: Dispose of waste material at a licensed professional waste disposal service.[7] Do not allow the product to enter drains or waterways.[7]
-
Container Disposal: Triple rinse empty containers, then offer for recycling or reconditioning, or puncture and dispose of in a sanitary landfill.[10]
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.
References
- 1. fishersci.com [fishersci.com]
- 2. epa.gov [epa.gov]
- 3. MSU Extension | Montana State University [apps.msuextension.org]
- 4. extension.missouri.edu [extension.missouri.edu]
- 5. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 6. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. pomais.com [pomais.com]
- 9. chemos.de [chemos.de]
- 10. philea.ma [philea.ma]
- 11. mthsapes.pbworks.com [mthsapes.pbworks.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
